Carbol Fuchsin

Descripción general

Descripción

Carbol Fuchsin, also known as Castellani’s paint, is a mixture of phenol and basic fuchsin. It is primarily used in bacterial staining procedures, particularly for identifying acid-fast bacteria such as Mycobacterium tuberculosis. The compound has a strong affinity for the mycolic acids found in the cell membranes of these bacteria, making it an essential component in the Ziehl-Neelsen stain, a differential staining technique .

Mecanismo De Acción

Target of Action

Carbol Fuchsin, also known as Carbol-Fuchsin or Carbol-Fuchsin [USAN], is primarily used in bacterial staining procedures . Its primary targets are mycobacteria , as it has an affinity for the mycolic acids found in their cell membranes .

Mode of Action

This compound operates by staining acid-fast bacteria. It is more soluble in the cells’ wall lipids than in the acid alcohol . When the smear is stained with this compound, it solubilizes the lipoidal material present in the Mycobacterial cell wall . The application of heat further allows this compound to penetrate through the lipoidal wall and enter into the cytoplasm .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the staining of mycobacteria. The waxy walls of mycobacteria help in retaining the dye within cells . The high concentration of phenol in the Kinyoun this compound facilitates penetration of the stain, and allows retention in the cell wall even after exposure to decolorizers .

Result of Action

The result of this compound’s action is the staining of mycobacteria. If the bacteria are acid-fast, they will retain the initial red color of the dye because they are able to resist the destaining by acid alcohol (0.4–1% HCl in 70% EtOH) . This makes the bacteria stand out as brilliant red against the blue background of the counterstain .

Action Environment

The action of this compound is influenced by the environment in which it is used. The staining process requires heat, which helps this compound penetrate the cell wall . Additionally, the presence of acid alcohol as a decolorizer plays a crucial role in the staining process . The effectiveness of this compound can also be influenced by the concentration of the stain .

Análisis Bioquímico

Biochemical Properties

Carbol-Fuchsin plays a crucial role in biochemical reactions, primarily in staining procedures. It interacts with mycolic acids in the cell walls of acid-fast bacteria, allowing for their visualization under a microscope. The phenol component of Carbol-Fuchsin enhances the solubility of the dye in the lipid-rich cell walls, facilitating its penetration and retention . Additionally, Carbol-Fuchsin can be used to stain bacterial spores, highlighting its versatility in microbiological applications .

Cellular Effects

Carbol-Fuchsin has significant effects on various types of cells and cellular processes. In acid-fast bacteria, it penetrates the waxy cell wall and binds to the mycolic acids, resulting in a red coloration that is resistant to decolorization by acid alcohol . This staining property is crucial for the identification of Mycobacterium species. In non-acid-fast bacteria, Carbol-Fuchsin does not penetrate the cell wall as effectively, leading to a lack of staining or easy decolorization . The compound’s interaction with cellular components can also influence cell signaling pathways and gene expression, although specific details on these effects are limited.

Molecular Mechanism

The molecular mechanism of Carbol-Fuchsin involves its interaction with the lipid-rich cell walls of acid-fast bacteria. The phenol in Carbol-Fuchsin facilitates the dye’s penetration into the cell wall, where it binds to mycolic acids and other lipid components . This binding is further enhanced by the application of heat, which helps to loosen the waxy layer and promote dye entry . Once inside the cell, Carbol-Fuchsin remains bound to the lipids, making it resistant to decolorization by acid alcohol . This property is the basis for the differential staining technique used to identify acid-fast bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbol-Fuchsin can change over time. The stability of the compound is influenced by factors such as temperature and exposure to light. Over time, Carbol-Fuchsin may degrade, leading to a reduction in staining efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of its ability to stain and identify acid-fast bacteria

Dosage Effects in Animal Models

The effects of Carbol-Fuchsin vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective for staining purposes . At higher doses, Carbol-Fuchsin can exhibit toxic effects, including irritation and potential damage to tissues . Threshold effects have been observed, where a certain concentration is required to achieve effective staining without causing adverse effects. These findings highlight the importance of optimizing dosage for safe and effective use in laboratory and clinical settings.

Metabolic Pathways

Carbol-Fuchsin is involved in metabolic pathways related to its staining properties. The compound interacts with enzymes and cofactors that facilitate its penetration and binding to cellular components . The presence of phenol in Carbol-Fuchsin enhances its solubility and interaction with lipid-rich cell walls, allowing for effective staining of acid-fast bacteria . The metabolic flux and levels of metabolites can be influenced by the compound’s interaction with cellular components, although specific details on these pathways are limited.

Transport and Distribution

Within cells and tissues, Carbol-Fuchsin is transported and distributed based on its chemical properties. The compound’s lipid solubility allows it to penetrate cell membranes and accumulate in lipid-rich areas The localization and accumulation of Carbol-Fuchsin can influence its staining efficacy and overall function in microbiological applications .

Subcellular Localization

Carbol-Fuchsin’s subcellular localization is primarily within the cell walls of acid-fast bacteria. The compound’s affinity for mycolic acids and other lipid components directs it to these specific cellular compartments . This localization is crucial for its staining properties, as it allows for the differential identification of acid-fast bacteria.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbol Fuchsin is prepared by dissolving basic fuchsin in a solution of phenol and ethanol or methanol. The typical composition includes 10 grams of basic fuchsin, 50 grams of phenol, and 100 milliliters of ethanol or methanol, with the total volume brought to 1 liter using distilled water . The mixture is allowed to stand overnight and then filtered to remove any undissolved particles .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The components are mixed in large reactors, and the solution is filtered and packaged under sterile conditions to ensure its efficacy and safety for laboratory and clinical use .

Análisis De Reacciones Químicas

Types of Reactions

Carbol Fuchsin primarily undergoes staining reactions rather than traditional chemical reactions like oxidation or reduction. The staining process involves the solubilization of the dye in the lipid-rich cell walls of acid-fast bacteria, facilitated by the phenol component .

Common Reagents and Conditions

The primary reagents used with this compound in staining procedures include acid alcohol (a mixture of hydrochloric acid and ethanol) for decolorization and methylene blue as a counterstain . The staining process typically involves heating the this compound solution to enhance its penetration into the bacterial cell wall .

Major Products Formed

The major “products” of the staining reactions are the stained bacterial cells, which retain the red color of this compound if they are acid-fast, while non-acid-fast cells are decolorized and take up the counterstain .

Aplicaciones Científicas De Investigación

Carbol Fuchsin has a wide range of applications in scientific research:

Microbiology: It is used extensively for staining mycobacteria in clinical samples to diagnose diseases like tuberculosis and leprosy.

Environmental Science: Research has explored the photocatalytic degradation of this compound in wastewater treatment, highlighting its potential in environmental remediation.

Comparación Con Compuestos Similares

Carbol Fuchsin is unique in its strong affinity for mycolic acids, making it particularly effective for staining acid-fast bacteria. Similar compounds include:

Methylene Blue: Used as a counterstain in the Ziehl-Neelsen staining procedure.

Malachite Green: Another counterstain option that provides a green background.

Acid Fuchsin: Used in various staining techniques but lacks the specific affinity for mycolic acids.

This compound stands out due to its specific application in acid-fast staining, which is crucial for diagnosing mycobacterial infections .

Propiedades

Número CAS |

4197-24-4 |

|---|---|

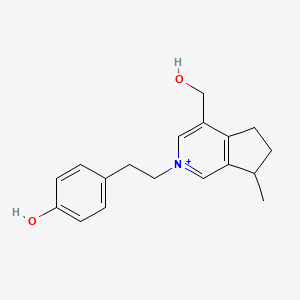

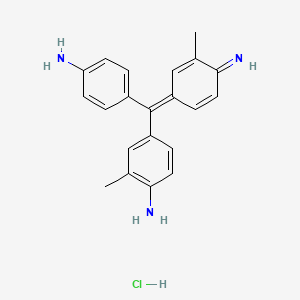

Fórmula molecular |

C21H22ClN3 |

Peso molecular |

351.9 g/mol |

Nombre IUPAC |

4-[(Z)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride |

InChI |

InChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H/b21-16-,23-19?; |

Clave InChI |

HZLHRDBTVSZCBS-GHTYLULLSA-N |

SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl |

SMILES isomérico |

CC1=C/C(=C(/C2=CC=C(C=C2)N)\C3=CC(=C(C=C3)N)C)/C=CC1=N.Cl |

SMILES canónico |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl |

Key on ui other cas no. |

26261-57-4 4197-24-4 |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

carbol-fuchsin carbol-fuchsin solution carbolfuchsin Castellani paint Magenta II |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

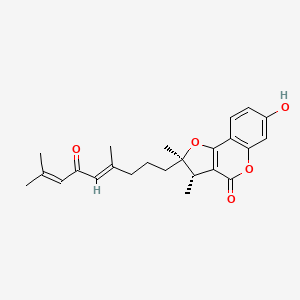

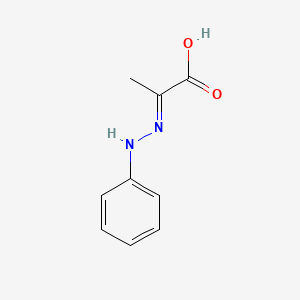

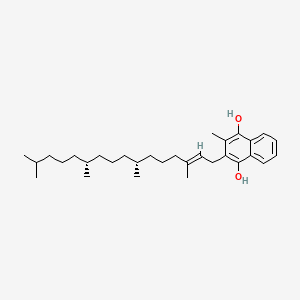

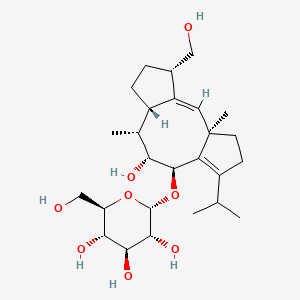

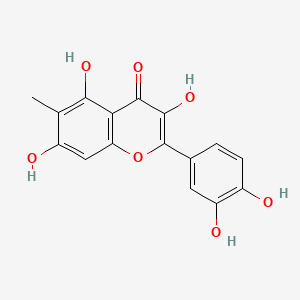

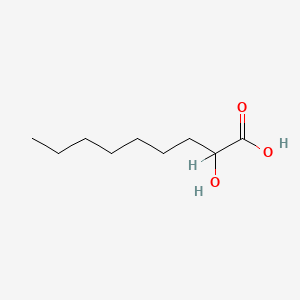

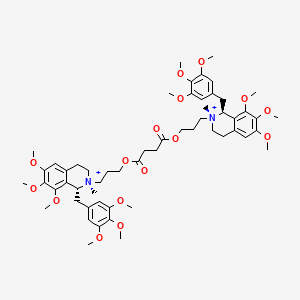

Feasible Synthetic Routes

Q1: How does carbol fuchsin interact with acid-fast bacteria like Mycobacterium tuberculosis to enable their visualization?

A1: this compound's effectiveness in staining acid-fast bacteria stems from its affinity for mycolic acids present in their cell walls [, , ]. Mycolic acids are waxy, hydrophobic substances that render these bacteria resistant to decolorization by acid alcohol, hence the term "acid-fast". The phenol in this compound acts as a mordant, enhancing the dye's penetration into the bacterial cell wall and binding to the mycolic acids [, ]. This strong binding allows the bacteria to retain the dye even after the decolorization step, making them visible under a microscope against a contrasting background. [, , ]

Q2: Beyond Mycobacterium tuberculosis, what other microorganisms can be visualized using this compound staining?

A2: While primarily recognized for its role in detecting Mycobacterium tuberculosis, this compound staining can also help visualize other acid-fast organisms, including:* Nocardia species []* Cryptosporidium oocysts [, ] * Isospora oocysts []

Q3: What is the molecular formula and weight of basic fuchsin, the key component of this compound?

A3: Basic fuchsin is a mixture of rosaniline, pararosaniline, magenta II, and new fuchsin []. The molecular formula and weight vary slightly depending on the specific component: * Rosaniline: C20H21N3Cl (339.85 g/mol) * Pararosaniline: C19H19N3Cl (323.82 g/mol) * Magenta II and New fuchsin have slightly different structures and molecular weights.

Q4: How does the concentration of this compound impact its staining efficacy in acid-fast staining procedures?

A4: Studies have shown that using a this compound concentration lower than the standard 1% can significantly reduce the sensitivity of the Ziehl-Neelsen staining method [, ]. In particular, the World Health Organization's recommendation of 0.3% this compound has been challenged due to its lower sensitivity compared to the standard 1% concentration [, ].

Q5: What are the implications of this compound storage conditions on its staining quality?

A5: Research indicates that the quality of this compound can degrade over time and improper storage can accelerate this process [, ]. Laboratories are advised to use freshly prepared solutions or ensure proper storage to maintain the quality and effectiveness of the stain. Factors that can influence this compound stability include exposure to light, temperature variations, and contamination [].

Q6: Can this compound be used to stain microorganisms directly in sputum containers?

A6: Yes, a modified staining technique by Selvakumar et al. demonstrated that centrifuged sputum deposits in containers can be directly stained with this compound []. This method, shown to be comparable in sensitivity and specificity to traditional smear preparation [], offers a potentially safer alternative by reducing the risk of aerosol generation during smear preparation [].

Q7: What are the safety concerns associated with phenol, a component of this compound?

A7: Phenol is corrosive and toxic [, ]. Direct contact with phenol can irritate and burn the skin and eyes, and inhalation can irritate the respiratory tract [, ]. Therefore, handling this compound requires caution and appropriate safety measures, including personal protective equipment such as gloves and eye protection [, ].

Q8: Are there safer alternatives to phenol-containing this compound for staining acid-fast bacilli?

A8: Research has explored alternatives to mitigate the risks associated with phenol. One study successfully substituted phenol with a commercial dishwashing liquid containing strong grease-cutting agents and citrus extracts []. This modified method showed comparable efficacy to traditional this compound in staining acid-fast bacilli while offering a safer and more accessible alternative [].

Q9: Does this compound have any applications beyond microbiology?

A9: While primarily known for its use in microbiology, research suggests this compound can stain other biological materials. A study highlighted its use in enhancing the detection of poly(d,l-lactide-co-glycolide) (PLG) microspheres in tissue samples []. This application underscores the versatility of this compound as a staining agent in different research contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1233568.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)